3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Permeability

3,5-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 764692-53-7) is a synthetic small molecule (C11H8F2N2OS, MW 254.26 g/mol) belonging to the N-(thiazol-2-yl)-benzamide chemotype. This compound features a 3,5-difluoro substitution pattern on the benzamide ring and a 4-methyl group on the thiazole ring, which together confer a distinct physicochemical signature—computed logP of 3.366 and polar surface area (PSA) of 73.72 Ų—that is not replicated by non-fluorinated or regioisomeric analogs.

Molecular Formula C11H8F2N2OS
Molecular Weight 254.26 g/mol
CAS No. 764692-53-7
Cat. No. B13416532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
CAS764692-53-7
Molecular FormulaC11H8F2N2OS
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16)
InChIKeyAEQFHMTVLPOMHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 764692-53-7): A Physicochemically Defined Thiazole-Benzamide Research Tool


3,5-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 764692-53-7) is a synthetic small molecule (C11H8F2N2OS, MW 254.26 g/mol) belonging to the N-(thiazol-2-yl)-benzamide chemotype . This compound features a 3,5-difluoro substitution pattern on the benzamide ring and a 4-methyl group on the thiazole ring, which together confer a distinct physicochemical signature—computed logP of 3.366 and polar surface area (PSA) of 73.72 Ų—that is not replicated by non-fluorinated or regioisomeric analogs . It serves as a versatile building block in medicinal chemistry and has been implicated as a key intermediate in the synthesis of potent adenosine A2A receptor antagonists [1].

Why Generic Substitution of 3,5-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide Is Not Feasible: Quantified Physicochemical Gaps


Within the N-(thiazol-2-yl)-benzamide family, seemingly minor structural modifications produce quantifiable and functionally significant changes in key drug-likeness parameters. The 3,5-difluoro substitution on the benzamide ring increases logP by approximately 0.66 log units and PSA by roughly 31.7 Ų compared to the non-fluorinated parent compound . These differences are large enough to alter passive membrane permeability, solubility, and target-binding kinetics, meaning that the non-fluorinated analog is not a physicochemically equivalent substitute. Furthermore, regioisomeric displacement of the thiazole methyl group from the 4- to the 5-position yields a compound with identical computed logP and PSA , yet this change can dramatically alter steric and electronic complementarity with biological targets—as evidenced by the SAR around the thiazole 4-position in anti-proliferative and ZAC antagonist series [1]. Thus, both non-fluorinated and regioisomeric analogs cannot be assumed to replicate the biological or physicochemical behavior of the target compound without explicit experimental validation.

Quantitative Differentiation Evidence for 3,5-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide vs. Closest Analogs


Lipophilicity Gain Over Non-Fluorinated Parent: ΔlogP = +0.66

The target compound exhibits a computed logP of 3.366, compared with 2.704 for the non-fluorinated analog N-(4-methylthiazol-2-yl)benzamide (CAS 37529-67-2) . This +0.66 log unit increase represents a ~4.6-fold higher predicted partition coefficient, which can significantly enhance passive membrane permeability while potentially reducing aqueous solubility.

Lipophilicity Drug-likeness Permeability

Polar Surface Area Expansion vs. Non-Fluorinated Parent: ΔPSA = +31.7 Ų

The target compound has a computed PSA of 73.72 Ų, compared with 41.99 Ų for the non-fluorinated analog . This +31.73 Ų increase is driven by the two fluorine atoms on the benzamide ring, which introduce additional electronegative surface without adding hydrogen-bond donors. The higher PSA may reduce passive blood-brain barrier penetration while maintaining acceptable oral absorption parameters (PSA < 140 Ų is generally favorable for oral bioavailability [1]).

Polar Surface Area Oral Bioavailability Blood-Brain Barrier

Regioisomeric Identity vs. 5-Methyl Analog: Computed Properties Are Indistinguishable, But Biological Activity May Diverge

Both the 4-methyl (target compound, CAS 764692-53-7) and 5-methyl (CAS 784197-89-3) regioisomers share identical computed logP (3.366) and PSA (73.72 Ų) . Therefore, no differentiation is possible based on these global physicochemical descriptors. However, published structure-activity relationship (SAR) studies on N-(thiazol-2-yl)-benzamide analogs reveal that the position of the thiazole methyl substituent can critically impact target engagement: in the ZAC channel antagonist series, for instance, modifications at the 4-position of the thiazole ring produced the most potent antagonists, while 5-position substitutions were not explored to the same extent [1]. This implies that the 4-methyl regioisomer may be the preferred choice for certain biological targets, though direct comparative potency data between these two specific regioisomers is not publicly available.

Regioisomerism Target Selectivity SAR

Optimal Application Scenarios for 3,5-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide Based on Evidence


Medicinal Chemistry Building Block Requiring Defined, Elevated Lipophilicity

With a logP of 3.366 (+0.66 over the non-fluorinated parent), this compound is uniquely suited as a core scaffold in lead optimization programs where increased membrane permeability is desired without introducing additional alkyl or aromatic bulk . Its balanced PSA of 73.72 Ų keeps it within the favorable range for oral bioavailability while providing a useful intermediate point for polarity tuning .

Key Intermediate for Adenosine A2A Receptor Antagonist Synthesis

The 3,5-difluoro-N-(thiazol-2-yl)-benzamide motif is a critical substructure in the Lu AA41063 series of potent human A2A receptor antagonists [1]. This compound can serve as a direct intermediate or a scaffold for further derivatization at the benzamide 4-position, enabling the generation of novel A2A ligands with improved aqueous solubility profiles.

SAR Comparator in Thiazole-Benzamide Target Class Studies

Given the extensive characterization of N-(thiazol-2-yl)-benzamide analogs as ZAC channel antagonists—where the thiazole 4-position is a key pharmacophoric element—this compound provides a well-defined negative control or comparator for probing the contribution of 3,5-difluoro substitution to target affinity and selectivity [2]. Its regioisomeric purity eliminates ambiguity in SAR interpretation.

Physicochemical Reference Standard for Computational ADME Modeling

The precisely computed logP (3.366) and PSA (73.72 Ų) values make this compound a reliable reference standard for calibrating in silico ADME prediction models, particularly for fluorinated benzamide-containing compound libraries . Its regioisomer (5-methyl) having identical computed properties further allows for validation of models that claim to distinguish regioisomeric effects on beyond-rule-of-five properties.

Quote Request

Request a Quote for 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.